molecular formula C11H17NS B15319825 2-(2-(Thiophen-3-yl)ethyl)piperidine

2-(2-(Thiophen-3-yl)ethyl)piperidine

Cat. No.: B15319825
M. Wt: 195.33 g/mol
InChI Key: WZBXHJINEHSNBQ-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-3-yl)ethyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a thiophene moiety via an ethyl spacer. This structural motif combines the electron-rich aromaticity of thiophene with the conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry and materials science. Derivatives of this compound are frequently explored for their pharmacological properties, including antibacterial, antitumor, and imaging applications . The ethyl linker enhances solubility and modulates electronic interactions between the thiophene and piperidine groups, which can influence binding affinity to biological targets or optoelectronic properties in polymers .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-(2-thiophen-3-ylethyl)piperidine

InChI

InChI=1S/C11H17NS/c1-2-7-12-11(3-1)5-4-10-6-8-13-9-10/h6,8-9,11-12H,1-5,7H2

InChI Key

WZBXHJINEHSNBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-3-yl)ethyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(2-(Thiophen-3-yl)ethyl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-3-yl)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, electrophilic reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-3-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets . This dual interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The table below summarizes key structural analogues of 2-(2-(Thiophen-3-yl)ethyl)piperidine and their biological activities:

Compound Name Structure Features Key Applications/Activities Reference ID
3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile Thiophene core with piperidinyl and dicyano substituents Antibacterial activity against S. aureus
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine with piperidine-acetyl and aryl groups Antibacterial, antitumor properties
PT-ADA-PPR (Polymer derivative) Thiophene-ethyl-piperidine conjugated with adamantine and porphyrin Dual-color lysosome-specific imaging agent
2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole Imidazole with thiophen-3-yl ethoxy and nitro groups Antibacterial activity (broad-spectrum)

Key Observations:

  • Antibacterial Activity: The dicyano-substituted thiophene-piperidine derivative (3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile) shows selective activity against S. aureus, likely due to its polar substituents enhancing membrane penetration . In contrast, the imidazole derivative () exhibits broader-spectrum antibacterial effects, attributed to the nitro group’s electrophilic reactivity .
  • Imaging Applications: PT-ADA-PPR, a polymer incorporating 2-(2-(Thiophen-3-yl)ethyl)piperidine, demonstrates dual-excitation fluorescence for lysosome imaging. This property arises from the extended conjugation enabled by the ethyl spacer and thiophene’s electron-rich nature .

Electronic and Physicochemical Properties

  • Solubility and Bioavailability: The ethyl linker in 2-(2-(Thiophen-3-yl)ethyl)piperidine improves aqueous solubility compared to fully aromatic thiophene-piperidine fused systems (e.g., thieno[3,2-d]pyrimidinyl derivatives in ) .
  • Optoelectronic Applications: Thiophene-ethyl-piperidine polymers () exhibit broad absorption spectra (300–600 nm), making them suitable for solar cells or bioimaging, whereas fluorene-based polymers () prioritize high charge mobility .

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